molecular formula C15H16FNO B1597522 4-(Dimethylamino)-4'-fluorobenzhydrol CAS No. 39768-80-4

4-(Dimethylamino)-4'-fluorobenzhydrol

Cat. No.: B1597522
CAS No.: 39768-80-4
M. Wt: 245.29 g/mol
InChI Key: NMAXILUQHPHJSH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4'-fluorobenzhydrol (C₁₅H₁₇FNO) is a benzhydrol derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position of one phenyl ring and a fluorine atom at the para position of the other phenyl ring. This compound belongs to the tertiary amine class and is structurally characterized by a central methanol group bridging two aromatic rings. Its molecular weight is approximately 261.31 g/mol (estimated from analogs in ).

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXILUQHPHJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374361
Record name 4-(Dimethylamino)-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39768-80-4
Record name 4-(Dimethylamino)-4'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39768-80-4
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Biological Activity

4-(Dimethylamino)-4'-fluorobenzhydrol (CAS No. 39768-80-4) is a chemical compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound features a dimethylamino group and a fluorine atom attached to a benzhydrol framework. Its unique structure contributes to its interaction with various biological targets.

Biological Activities

Several studies have investigated the biological activities of this compound, revealing various pharmacological effects:

  • Anticancer Activity : Research indicates that compounds similar to this compound may exhibit cytotoxic effects against cancer cells. For example, studies on related compounds have shown inhibition of cell proliferation and induction of apoptosis in tumor models.
  • Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system, possibly influencing mood and cognitive functions.
  • Antimicrobial Properties : Some derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AnticancerInduced apoptosis in cancer cell lines
Neurotransmitter Effects Modulated serotonin receptor activity
Antimicrobial Inhibited growth of specific bacterial strains

Detailed Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. For instance, a study reported a dose-dependent decrease in viability with IC50 values ranging from 10-20 µM across different cancer types.
  • Neurotransmitter Interaction : A pharmacological assessment indicated that the compound might act as a partial agonist at serotonin receptors, potentially influencing mood regulation and anxiety levels. This aligns with findings from related compounds that exhibit similar receptor interactions .
  • Antimicrobial Activity : Preliminary tests against Gram-positive and Gram-negative bacteria showed that this compound can inhibit bacterial growth at concentrations as low as 50 µg/mL . This suggests potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 4-(Dimethylamino)-4'-fluorobenzhydrol with key analogs based on substituent positions and functional groups:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₅H₁₇FNO R₁ = -N(CH₃)₂, R₂ = -F (para) ~261.31 Tertiary amine; potential pharmaceutical intermediate
4-(Dimethylamino)-3'-fluorobenzhydrol C₁₅H₁₆FNO R₁ = -N(CH₃)₂, R₂ = -F (meta) 245.30 Studied for hydrogen bonding in crystal structures
4-(Ethylthio)-4'-fluorobenzhydrol C₁₅H₁₅FOS R₁ = -S-C₂H₅, R₂ = -F (para) 262.34 Irritant (risk code 36/37/38); used in organic synthesis
Michler’s Ketone C₁₇H₂₀N₂O R₁/R₂ = -N(CH₃)₂; ketone group 268.36 Photoinitiator; low water solubility
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ Ester group at para 193.24 High reactivity in resin cements

Reactivity and Functional Group Influence

  • Hydrogen Bonding: Benzhydrols like this compound exhibit hydroxyl groups capable of forming hydrogen bonds, influencing solubility and crystal packing. For example, 4-(dimethylamino)-3'-fluorobenzhydrol () may form intermolecular O-H···N or O-H···F interactions.
  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin cements than 2-(dimethylamino) ethyl methacrylate, suggesting that para-substituted dimethylamino groups enhance polymerization efficiency.

Crystallographic and Computational Studies

  • Programs like SHELX () are widely used for refining small-molecule structures, including benzhydrol derivatives. For example, 4-(dimethylamino)benzohydrazide () was analyzed via DFT calculations to assess hydrogen-bonding networks and lattice energies.
  • The absence of direct crystallographic data for this compound necessitates reliance on analog studies. Computational methods could predict its crystal packing behavior based on substituent electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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